4-Amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one
Description
Properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLFUIZKSPWSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Aminoamidine-Mediated Cyclization
The reaction of α-aminoamidines with bis-benzylidene cyclohexanones in dimethylformamide (DMF) under basic conditions (NaH) provides direct access to 5,6,7,8-tetrahydroquinazoline derivatives. For 4-amino-substituted analogs, tert-butyl carbamate (Boc)-protected intermediates are first synthesized. Subsequent cleavage of the Boc group using HCl in methanol at 40°C for 24 hours yields the free amino group (Scheme 1). This method achieves moderate yields (19–28%) but offers scalability and mild conditions.
Table 1 : Optimization of Boc Deprotection Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl/MeOH | 40 | 24 | 72–86 |
| TFA/DCM | 25 | 12 | 58–64 |
| H2SO4/EtOH | 60 | 6 | 45–52 |
Anthranilamide-Based Approaches
Condensation of anthranilamide derivatives with cyclic ketones represents a classical route. For example, 2-aminocyclohexanecarboxamide reacts with formaldehyde in acetic acid under reflux to form the tetrahydroquinazoline scaffold. The amino group is introduced via in-situ reduction of a nitro intermediate using H2/Pd-C, achieving yields of 65–78%. Limitations include side reactions leading to dihydroquinazolinones, which require oxidative conditions (e.g., air exposure) for aromatization.
Domino Reaction Methodologies
Acid-Catalyzed Tandem Sequences
A one-pot domino reaction involving Michael addition and cyclization was reported for tetrahydroquinazolinones. Treatment of cyclohexenone with 2-cyanobenzamide in the presence of p-toluenesulfonic acid (p-TSA) generates the tetrahydroquinazoline core via intermediate enamine formation. Subsequent nitrosation and reduction with NaBH4 introduces the 4-amino group, yielding the target compound in 54% overall yield.
Key Advantages :
- Eliminates isolation of intermediates.
- Reduces reaction time (4–6 hours).
Metal-Promoted Domino Processes
Palladium-catalyzed coupling of 2-iodoaniline with cyclohexenone oxime followed by intramolecular cyclization provides a streamlined pathway. Using Pd(OAc)2/Xantphos as the catalyst system and K2CO3 as the base, the reaction proceeds at 100°C in DMF, affording 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one in 61% yield.
Ionic Liquid-Mediated Syntheses
Green Chemistry Approaches
The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), enhances reaction efficiency and sustainability. A reported method involves heating 2-aminobenzamide with cyclohexanone in [Bmim]Br at 80°C for 8 hours, achieving a 73% yield of the tetrahydroquinazoline product. The ionic liquid acts as both solvent and catalyst, facilitating imine formation and cyclization (Scheme 2).
Table 2 : Solvent Screening for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| [Bmim]Br | 80 | 73 |
| Ethanol | 78 | 48 |
| DMF | 100 | 56 |
| Water | 100 | <10 |
Functionalization and Derivatization
Thionation and Alkylation
Lawesson’s reagent-mediated thionation of 4-oxo intermediates followed by alkylation with methyl iodide introduces sulfur-containing moieties. For example, treatment of 5,6,7,8-tetrahydroquinazolin-2(3H)-one with Lawesson’s reagent in toluene at 110°C yields the thione derivative, which is subsequently methylated to 4-(methylthio) analogs in 58% yield.
Vilsmeier–Haack Formylation Attempts
Efforts to introduce formyl groups at the 4-position via Vilsmeier–Haack conditions (POCl3/DMF) resulted in unexpected chlorination, producing 4-chloro derivatives. This highlights the sensitivity of the tetrahydroquinazoline core to electrophilic substitution.
Crystallographic and Conformational Insights
X-ray diffraction studies of related dihydroquinazolinones reveal a skew-boat conformation for the heterocyclic ring, with the amino group adopting an equatorial position. Hydrogen-bonding interactions (N–H···O) stabilize dimeric structures in the solid state, as observed in 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
4-Amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-Amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, thereby modulating signaling pathways and cellular processes. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-thiol
- Structural Differences : This compound replaces the quinazoline’s benzene ring with a benzothiophene moiety and introduces a thiol group at position 2 (vs. a ketone in the target compound).
- Molecular Properties: Property Target Compound Benzo[4,5]thieno Derivative Molecular Formula C₈H₁₁N₃O C₁₀H₁₁N₃S₂ Molecular Weight 177.20 g/mol 237.34 g/mol Key Functional Groups 4-amino, 2-ketone 4-amino, 2-thiol, benzothiophene
2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone
- Structural Differences: This derivative retains the tetrahydroquinazolinone core but incorporates a 6-ethoxy-4-methylquinazoline substituent at position 2.
- Key Modifications: Ethoxy and methyl groups increase steric bulk and electron-donating effects.
- Synthetic Relevance : Such substitutions are common in drug design to optimize pharmacokinetics, as polar groups like ethoxy may improve solubility .
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol
- Structural Differences : The 2-ketone in the target compound is replaced with a hydroxyl group.
- Impact on Reactivity : The hydroxyl group may participate in hydrogen bonding more readily than a ketone but could reduce stability under acidic conditions .
4-Amino-5,6,7,8-tetrahydro-7-isopropylpyrido-[4',3':4,5]thieno[2,3-d]pyrimidine
- Structural Differences: A pyridine-thienopyrimidine hybrid with an isopropyl group at position 5.
- The thienopyrimidine core may confer distinct electronic properties compared to the quinazolinone system .
Biological Activity
4-Amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a fused bicyclic framework and an amino group at the 4-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one is C₈H₁₀N₄O. The compound exhibits significant reactivity due to its tetrahydro structure, which allows for various nucleophilic substitutions and cyclization reactions. Such chemical properties enable the synthesis of numerous derivatives that can enhance its biological efficacy.
Biological Activities
Research indicates that 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one and its derivatives possess a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Antitubercular Activity :
- Inhibition of Enzymatic Activity :
The mechanisms by which 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one exerts its biological effects include:
- Topoisomerase Inhibition : The compound binds to topoII and interferes with DNA replication processes in cancer cells .
- Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways (e.g., DHFR), these compounds can disrupt essential cellular functions in pathogens .
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one derivatives?
The synthesis typically involves modifying the quinazolinone core through nucleophilic substitution or condensation reactions. For example, derivatives with amino acid residues can be synthesized by replacing the oxygen heteroatom in the benzoxazinone core via refluxing with amino acids or dipeptides . Spectral characterization (e.g., H-NMR, IR, MS) is critical for confirming structural integrity, as demonstrated in studies where signals at δ 9.51 ppm (NH) and 1714 cm (C=O) were used to validate intermediates .
Q. How are quinazolinone derivatives evaluated for anticholinesterase activity?
The Ellman spectrophotometric assay is a standard method. It measures acetylcholinesterase (AChE) inhibition by detecting the degradation of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) at 412 nm. Derivatives with glycylglycine or glycylleucine residues have shown superior AChE inhibition compared to donepezil () in this assay .
Q. What spectroscopic techniques are essential for characterizing 4-amino-5,6,7,8-tetrahydroquinazolin-2(3H)-one derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH at 3324 cm, C=O at 1714 cm) .
- H-NMR : Confirms proton environments (e.g., aromatic protons at δ 7.22–7.50 ppm, NH signals at δ 9.51 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M] at m/z 228) .
Advanced Research Questions
Q. How can synthetic yields and purity of quinazolinone derivatives be optimized?
Optimization involves:
- Reaction conditions : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity.
- Catalyst screening : Using Lewis acids or organocatalysts to enhance regioselectivity.
- Purification methods : Column chromatography or recrystallization to isolate high-purity compounds. Studies highlight the use of DMSO as a solvent for improved solubility during synthesis .
Q. How can structural contradictions in spectral data be resolved during characterization?
- DEPT/HSQC NMR : Differentiates between CH, CH, and CH groups in complex spectra.
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns.
- Computational validation : Comparing experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity data for quinazolinone derivatives?
- Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier permeability, and metabolic stability.
- Dose-response studies : Identify optimal dosing ranges to bridge efficacy gaps.
- Mechanistic studies : Use transgenic animal models or knockouts to validate target engagement. For example, derivatives with β-amyloid aggregation inhibition in vitro may require validation in Alzheimer’s disease mouse models .
Q. How are structure-activity relationship (SAR) studies designed for quinazolinone-based therapeutics?
- Scaffold diversification : Introduce substituents at positions 2, 3, or 4 to modulate electronic and steric effects. For instance, phenyl or thiazole groups enhance anticholinesterase activity .
- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity using multivariate regression or machine learning .
Q. What computational methods elucidate the mechanism of action of quinazolinone derivatives?
- Molecular docking : Predict binding poses in AChE (PDB ID: 4EY7) or β-amyloid (PDB ID: 1IYT). Derivatives with glycylglycine residues show strong hydrogen bonding with catalytic triad residues (e.g., Ser203, His447) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
Methodological Considerations
- Data reproducibility : Triplicate experiments are mandatory for bioactivity assays (e.g., antiamyloid aggregation tests using Congo red) to ensure statistical validity .
- Safety protocols : Handle derivatives containing nitro or thio groups (e.g., 3-(4-chlorophenyl)-2-thio-dihydroquinazolin-4-one) under fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
